(3-hydroxyphenyl)methyl Acetate

Description

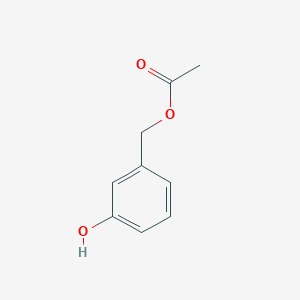

(3-Hydroxyphenyl)methyl acetate is an aromatic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol. Its structure consists of a phenyl ring substituted with a hydroxyl group at the meta position and an acetoxymethyl group (-OAc) attached to the same carbon . Its SMILES notation is CC(=O)OCC1=CC(=CC=C1)O, and its InChIKey is OUIXENXOUKVZBO-UHFFFAOYSA-N .

Properties

IUPAC Name |

(3-hydroxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIXENXOUKVZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142784-72-3 | |

| Record name | m-Hydroxybenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-hydroxyphenyl)methyl Acetate can be synthesized through the esterification of 3-hydroxybenzyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently . The general reaction is as follows:

3-Hydroxybenzyl alcohol+Acetic acidH2SO43-Hydroxybenzyl acetate+Water

Industrial Production Methods: In industrial settings, the production of 3-hydroxybenzyl acetate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.

Types of Reactions:

Oxidation: (3-hydroxyphenyl)methyl Acetate can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Reduction: Reduction of 3-hydroxybenzyl acetate can yield 3-hydroxybenzyl alcohol.

Substitution: The hydroxyl group in 3-hydroxybenzyl acetate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: 3-Hydroxybenzyl alcohol.

Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of (3-hydroxyphenyl)methyl acetate lies in the pharmaceutical field, particularly as a precursor for the synthesis of bioactive compounds. Research has demonstrated that derivatives of this compound can act as potent histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Anticancer Activity

A study synthesized a series of compounds based on (3-hydroxyphenyl)methyl acetate and evaluated their efficacy against HeLa cells. The results indicated that modifications to the ester structure could enhance biological activity, suggesting that (3-hydroxyphenyl)methyl acetate derivatives may serve as promising candidates for developing new anticancer drugs .

Synthetic Applications

(3-hydroxyphenyl)methyl acetate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including esterification and acylation. The compound can undergo transformations to yield other valuable intermediates used in pharmaceuticals and agrochemicals.

Synthesis Techniques

- Esterification : The reaction of acetic acid with (3-hydroxyphenyl)methyl alcohol can yield higher purity esters.

- Hydrazinolysis : This method transforms the ester into hydrazides, which can further be modified to produce diverse derivatives .

Agrochemical Applications

Research indicates that (3-hydroxyphenyl)methyl acetate and its derivatives may possess insecticidal or herbicidal properties, making them suitable candidates for developing new agrochemicals. The structural similarity to known active compounds suggests potential efficacy against pests or weeds.

Material Science Applications

The compound's properties may also lend themselves to applications in material science, particularly in creating polymers or coatings with specific functionalities derived from its chemical structure.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-hydroxybenzyl acetate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties of (3-Hydroxyphenyl)methyl Acetate

The compound’s key properties include:

- Molecular Formula : C₉H₁₀O₃

- Functional Groups : Aromatic hydroxyl (-OH) and acetoxymethyl (-OAc) groups.

- Synthesis: Produced via esterification of 3-hydroxyphenylmethanol with acetic anhydride or acetyl chloride. Challenges in purification, such as incomplete separation during thin-layer chromatography (TLC), have been reported .

Comparison with Positional Isomers

Positional isomers differ in the hydroxyl group’s placement on the phenyl ring:

Methyl 2-(4-Hydroxyphenyl)acetate (CAS 6512-32-9): The hydroxyl group is at the para position. Exhibits a similarity score of 0.95 compared to (3-hydroxyphenyl)methyl acetate .

Methyl 2-(3,5-Dimethoxyphenyl)acetate (CAS 22446-38-4):

- Contains methoxy (-OCH₃) groups at the 3 and 5 positions instead of hydroxyl.

- Higher molecular weight (196.20 g/mol ) and reduced hydrogen-bonding capacity .

Comparison with Homologs and Functional Group Variants

Ethyl (3-Hydroxyphenyl) Carbamate (from P. guineense):

- Replaces the acetate group with a carbamate (-OCONH₂).

- Higher molecular weight (181.19 g/mol ) and distinct reactivity, such as susceptibility to hydrolysis .

Methyl 2-Hydroxy-2-(3-Hydroxyphenyl)acetate (CAS 90721-46-3): Features an additional hydroxyl group on the acetate chain.

Methyl 3-Acetylphenyl Acetate :

- Contains an acetyl (-COCH₃) substituent instead of hydroxyl.

- Used in the synthesis of etilefrine, a vasoconstrictor, highlighting its pharmaceutical utility .

Biological Activity

(3-Hydroxyphenyl)methyl acetate, also known as methyl 2-(3-hydroxyphenyl)acetate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- CAS Number : 39129-61-8

This compound features a phenolic structure that is often associated with various biological activities, including antioxidant and anti-inflammatory effects.

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit antioxidant properties, which play a crucial role in mitigating oxidative stress-related diseases. The presence of the hydroxyl group in (3-hydroxyphenyl)methyl acetate enhances its ability to scavenge free radicals.

2. Anti-inflammatory Effects

Studies have shown that derivatives of phenolic compounds can inhibit pro-inflammatory cytokines. For instance, compounds similar to (3-hydroxyphenyl)methyl acetate have demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition can lead to decreased levels of inflammatory mediators such as TNF-α and interleukins .

3. Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Research has indicated that (3-hydroxyphenyl)methyl acetate exhibits significant antibacterial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .

The biological activities of (3-hydroxyphenyl)methyl acetate can be attributed to several mechanisms:

- Vasodilation : Similar compounds have been shown to induce vasodilation through the release of nitric oxide from endothelial cells, leading to reduced blood pressure in animal models .

- Cytotoxicity Against Cancer Cells : Certain studies suggest that phenolic compounds may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study 1: Blood Pressure Regulation

A study investigated the effects of related phenolic metabolites on blood pressure regulation in spontaneously hypertensive rats. The results indicated that these metabolites could significantly lower systolic and diastolic blood pressure through vasorelaxation mechanisms dependent on endothelial function .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various phenolic compounds, (3-hydroxyphenyl)methyl acetate was found to inhibit the growth of several bacterial strains effectively. The minimum inhibitory concentration (MIC) values were determined for different pathogens, showcasing its potential as a natural antimicrobial agent .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.